Sigma Receptor Subtype Selectivity: Favoring Sigma-2 Over Sigma-1 Receptors
1-(6-Bromopyridin-2-yl)piperazine belongs to the class of (2-pyridyl)piperazines, which have been demonstrated to favor sigma-2 (σ2) receptor binding over sigma-1 (σ1) receptors. This is in direct contrast to (3-pyridyl)piperazines and (4-pyridyl)piperazines, which exhibit a preference for σ1 receptors [1]. While specific Ki values for 1-(6-Bromopyridin-2-yl)piperazine at sigma receptors are not yet published, the structural class dictates its receptor subtype bias, a critical determinant for applications in neuropharmacology and oncology, where σ2 receptor modulation is implicated in cancer cell proliferation and methamphetamine abuse [1].
| Evidence Dimension | Sigma Receptor Subtype Binding Preference |
|---|---|
| Target Compound Data | Predicted to favor sigma-2 receptors based on its 2-pyridylpiperazine scaffold |
| Comparator Or Baseline | (3-Pyridyl)piperazines and (4-pyridyl)piperazines favor sigma-1 receptors |
| Quantified Difference | Not applicable (qualitative class distinction) |
| Conditions | In vitro radioligand binding assays using guinea pig brain membranes for sigma receptors |
Why This Matters
Researchers targeting sigma-2 receptors for cancer imaging or therapy must use a 2-pyridylpiperazine scaffold to achieve the desired receptor subtype selectivity, making 1-(6-Bromopyridin-2-yl)piperazine an essential building block for constructing selective σ2 ligands.
- [1] Stavitskaya L, Seminerio MJ, Matthews-Tsourounis MM, Matsumoto RR, Coop A. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorg Med Chem Lett. 2010;20(8):2564-2565. View Source
